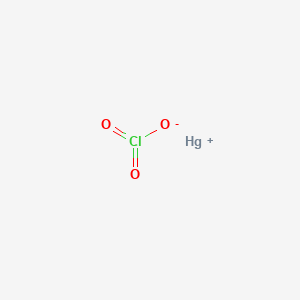

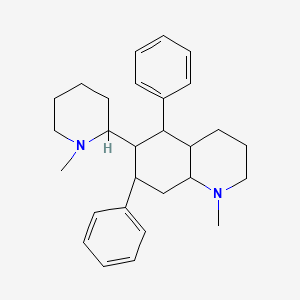

![molecular formula C8H9ClN2 B576749 6-甲基咪唑并[1,2-a]吡啶盐酸盐 CAS No. 10518-61-3](/img/structure/B576749.png)

6-甲基咪唑并[1,2-a]吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methylimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 10518-61-3 . It has a molecular weight of 168.63 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is synthesized from easily available chemicals due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI code for 6-Methylimidazo[1,2-a]pyridine hydrochloride is 1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom in the molecule .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the condensation between 2-aminopyridine and aldehydes is a common method for constructing the imidazo[1,2-a]pyridine core .Physical And Chemical Properties Analysis

6-Methylimidazo[1,2-a]pyridine hydrochloride is a solid at room temperature .科学研究应用

1. Synthesis of Imidazo[1,2-a]pyridines

- Application : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed .

- Method : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Results : This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

2. Antituberculosis Agents

- Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .

- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : Some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

3. Pharmaceutical Intermediates

- Application : 6-Bromoimidazo[1,2-a]pyridine, a related compound, is used in organic syntheses and as pharmaceutical intermediates .

4. Antiviral Agents

5. Antiulcer Agents

6. Anticancer Agents

7. Cyclin-Dependent Kinase Inhibitors

- Application : This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors .

8. Calcium Channel Blockers

9. GABA A Receptor Modulators

安全和危害

The safety data sheet for 6-Methylimidazo[1,2-a]pyridine hydrochloride indicates that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

6-methylimidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDVZZMSYRPOPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674423 |

Source

|

| Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

10518-61-3 |

Source

|

| Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)